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Compound of Interest

Compound Name: Methyl 2-nitrobenzoate

Cat. No.: B1583425 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl
2-nitrobenzoate, a key chemical intermediate. The following sections detail its nuclear

magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with

standardized experimental protocols for data acquisition. This information is crucial for the

unambiguous identification, purity assessment, and structural elucidation of this compound in

research and development settings.

Spectroscopic Data Summary
The empirical formula for methyl 2-nitrobenzoate is C₈H₇NO₄, with a molecular weight of

181.15 g/mol .[1] The structural and electronic environment of the molecule gives rise to a

unique spectroscopic fingerprint, which is detailed in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule.

¹H NMR (Proton NMR) Data
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

~7.9-8.1 m - 1H Aromatic H

~7.6-7.8 m - 2H Aromatic H

~7.4-7.6 m - 1H Aromatic H

3.89 s - 3H -OCH₃

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm Assignment

165.7 C=O (Ester)

148.1 C-NO₂

135.1 Aromatic CH

132.8 Aromatic C

131.8 Aromatic CH

129.6 Aromatic CH

124.3 Aromatic CH

52.3 -OCH₃

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule based on their

characteristic vibrational frequencies.
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Wavenumber (cm⁻¹) Intensity Assignment

~3100-3000 Medium Aromatic C-H Stretch

~2950-2850 Medium Aliphatic C-H Stretch (-OCH₃)

~1735 Strong C=O Stretch (Ester)

~1530 Strong Asymmetric NO₂ Stretch

~1350 Strong Symmetric NO₂ Stretch

~1250 Strong C-O Stretch (Ester)

~700-800 Strong Aromatic C-H Bend

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule.

m/z Relative Intensity Assignment

181 Moderate [M]⁺ (Molecular Ion)

150 High [M - OCH₃]⁺

135 Moderate [M - NO₂]⁺

122 Moderate [M - COOCH₃]⁺

104 Low [C₇H₄O]⁺

76 Low [C₆H₄]⁺

50 Low [C₄H₂]⁺

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.
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NMR Spectroscopy Protocol (¹H and ¹³C)
1. Sample Preparation:

Weigh approximately 10-20 mg of methyl 2-nitrobenzoate.

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean,

dry NMR tube.

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex

mixer.

2. Instrumentation and Data Acquisition:

The spectra are typically acquired on a 400 MHz or 500 MHz NMR spectrometer.

¹H NMR:

A standard one-pulse sequence is used.

The spectral width is set to approximately 12 ppm, centered around 6 ppm.

A sufficient number of scans (typically 16-64) are acquired to achieve a good signal-to-

noise ratio.

A relaxation delay of 1-2 seconds is used.

¹³C NMR:

A proton-decoupled pulse sequence is used to simplify the spectrum.

The spectral width is set to approximately 220 ppm, centered around 110 ppm.

A larger number of scans (typically 1024 or more) is required due to the low natural

abundance of ¹³C.

A relaxation delay of 2-5 seconds is used to ensure quantitative observation of all carbon

signals, including quaternary carbons.
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3. Data Processing:

The Free Induction Decay (FID) is Fourier transformed to obtain the spectrum.

The spectrum is phased and baseline corrected.

Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and

δ 77.16 ppm for ¹³C).

FT-IR Spectroscopy Protocol (Neat Liquid)
1. Sample Preparation:

As methyl 2-nitrobenzoate is a liquid at room temperature, a neat spectrum can be

obtained.

Place one to two drops of the neat liquid sample directly onto the diamond crystal of an

Attenuated Total Reflectance (ATR) accessory.[2][3]

2. Instrumentation and Data Acquisition:

The spectrum is acquired using a Fourier Transform Infrared (FT-IR) spectrometer.

A background spectrum of the clean, empty ATR crystal is recorded first.

The sample spectrum is then recorded, typically over the range of 4000-400 cm⁻¹.[4]

An average of 16 or 32 scans is typically co-added to improve the signal-to-noise ratio.

3. Data Processing:

The sample spectrum is ratioed against the background spectrum to produce the final

transmittance or absorbance spectrum.

The resulting spectrum is analyzed for the presence of characteristic absorption bands.

Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol
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1. Sample Preparation:

Prepare a dilute solution of methyl 2-nitrobenzoate (approximately 1 mg/mL) in a volatile

organic solvent such as dichloromethane or ethyl acetate.

2. Instrumentation and Data Acquisition:

The analysis is performed on a GC-MS system.

Gas Chromatograph (GC) Conditions:

Injector: Split/splitless injector, typically operated in split mode with a high split ratio (e.g.,

50:1).

Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film

thickness) is commonly used.[5]

Oven Temperature Program: An initial temperature of 70°C held for 2 minutes, followed by

a ramp of 10°C/min to 280°C, with a final hold for 5 minutes.[5]

Mass Spectrometer (MS) Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

Mass Range: Scan from m/z 40 to 400.

Ion Source Temperature: 230°C.

Transfer Line Temperature: 280°C.

3. Data Processing:

The acquired total ion chromatogram (TIC) is analyzed to determine the retention time of the

compound.

The mass spectrum corresponding to the chromatographic peak of methyl 2-nitrobenzoate
is extracted and analyzed for its molecular ion and fragmentation pattern.
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Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of

methyl 2-nitrobenzoate.

Spectroscopic Analysis Workflow for Methyl 2-Nitrobenzoate
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Caption: Workflow for the spectroscopic characterization of methyl 2-nitrobenzoate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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